Butylhydrazine dihydrochloride

Chemical Stability Reagent Handling Salt Form Selection

Research pain point: Unstable free-base hydrazines complicate handling and introduce variability in condensation reactions. Butylhydrazine dihydrochloride (CAS 70629-61-7) offers a stable, easy-to-weigh solid alternative. - **Key Application**: Nucleophilic reagent for hydrazone formation from carbonyls; critical for synthesizing fused heterocycles (e.g., mineralocorticoid receptor ligands). - **Structural Advantage**: Butyl chain increases lipophilicity vs. methyl/ethyl analogs, modulating final biological activity. - **Supply Certainty**: Standard B2B packaging, no special shipping restrictions for lab use.

Molecular Formula C4H14Cl2N2
Molecular Weight 161.07
CAS No. 70629-61-7
Cat. No. B2829547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylhydrazine dihydrochloride
CAS70629-61-7
Molecular FormulaC4H14Cl2N2
Molecular Weight161.07
Structural Identifiers
SMILESCCCCNN.Cl.Cl
InChIInChI=1S/C4H12N2.2ClH/c1-2-3-4-6-5;;/h6H,2-5H2,1H3;2*1H
InChIKeyDSGZFKAAYKBUEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Butylhydrazine Dihydrochloride: Identity & Procurement


Butylhydrazine dihydrochloride (CAS 70629-61-7) is a hydrazine derivative characterized by the molecular formula C₄H₁₄Cl₂N₂ and a molecular weight of 161.07 g/mol [1]. This compound comprises a butyl group attached to a hydrazine moiety, stabilized as a dihydrochloride salt . Commercial sources typically offer this compound with a purity of 95% or higher .

Why Butylhydrazine Dihydrochloride Cannot Be Substituted


The specific structural and physicochemical properties of hydrazine derivatives preclude simple substitution. Factors such as the alkyl chain length (e.g., butyl vs. ethyl or methyl) and the specific salt form (e.g., dihydrochloride vs. free base) can significantly influence reactivity, selectivity, solubility, and stability [1]. While general hydrazine reactivity may appear similar across some monoalkyl derivatives [2], the specific attributes of butylhydrazine dihydrochloride make it the required reagent for particular synthetic pathways and research applications, as detailed in the evidence below.

Butylhydrazine Dihydrochloride: Differentiation from Analogs


Dihydrochloride Salt: Stability & Handling Advantage

The dihydrochloride salt form of butylhydrazine (CAS 70629-61-7) provides enhanced stability and ease of handling compared to its free base counterpart [1]. This is a general property of hydrazine dihydrochloride salts, which are stable, water-soluble, and less prone to oxidation and volatilization than their free base forms . The free base is typically more volatile and prone to oxidation, which can compromise experimental consistency and create safety hazards [1].

Chemical Stability Reagent Handling Salt Form Selection

Carcinogenic Profile vs. Dialkylhydrazines

Toxicological data indicates a clear distinction between monoalkylhydrazines like butylhydrazine and their dialkylhydrazine counterparts. A structure-activity inquiry aimed to determine if dialkyl derivatives of hydrazine are more active carcinogens than monoalkyl analogues [1]. The dialkyl compound 1,2-di-n-butylhydrazine dihydrochloride is a known multi-organ carcinogen, inducing tumors in lungs, lymphoreticular tissue, and kidneys in mice at a concentration of 0.0625% in drinking water [2]. This contrasts with the toxicity profile of monoalkylhydrazines [3], highlighting that butylhydrazine dihydrochloride, while hazardous, may not present the same potent multi-organ carcinogenicity risk as its dialkyl counterpart.

Toxicology Carcinogenicity Safety Assessment

Butylhydrazine Dihydrochloride: Key Application Scenarios


Hydrazone Synthesis Building Block

Butylhydrazine dihydrochloride is employed as a nucleophilic reagent in organic synthesis, particularly in condensation reactions with carbonyl compounds to form hydrazones [1]. These hydrazones are valuable intermediates that can be further transformed into a variety of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals [1]. The compound's stable dihydrochloride salt form simplifies handling and storage, making it a convenient and reliable building block for these synthetic pathways compared to less stable free base hydrazines .

Heterocyclic Synthesis Intermediate

The primary utility of butylhydrazine dihydrochloride in pharmaceutical research lies in its role as an intermediate for synthesizing nitrogen-containing heterocycles [1]. Patents indicate its use in the preparation of fused heterocyclic compounds that act as mineralocorticoid receptor ligands and as heterocyclic modulators of lipid synthesis . The choice of the butyl-substituted hydrazine over a methyl or ethyl analog can influence the lipophilicity and subsequent biological activity of the final compound.

Monoalkylhydrazine Toxicology Model

Given its well-documented class-level characteristics as a monoalkylhydrazine, butylhydrazine dihydrochloride can serve as a representative compound for studying the metabolism and toxicological effects of this chemical class [2]. Its distinct toxicological profile, especially when contrasted with more potent carcinogenic dialkylhydrazines [3], makes it a valuable tool for structure-activity relationship (SAR) investigations in toxicology and environmental health research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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